7-Methylquinoline-4-carboxamide
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Overview
Description
7-Methylquinoline-4-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry. The compound this compound has garnered interest due to its potential therapeutic properties and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-4-carboxamide typically involves the cyclization of aniline derivatives with appropriate reagents. One common method is the Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with acetaldehyde in the presence of a base. Another method is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as reagents .
Industrial Production Methods: Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-4-carboxamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinoline ring, enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products Formed:
Oxidation: Quinoline-4-carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
7-Methylquinoline-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Methylquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, it has been found to inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, leading to its antimalarial activity . The compound’s anticancer properties are attributed to its ability to interfere with DNA synthesis and promote apoptosis in cancer cells .
Comparison with Similar Compounds
Quinoline-4-carboxamide: Shares a similar structure but lacks the methyl group at the 7-position.
2-Methylquinoline-4-carboxamide: Similar structure with the methyl group at the 2-position instead of the 7-position.
Quinoline-4-carboxylic acid: The carboxamide group is replaced with a carboxylic acid group.
Uniqueness: 7-Methylquinoline-4-carboxamide is unique due to the presence of the methyl group at the 7-position, which enhances its biological activity and specificity. This structural modification allows for better interaction with molecular targets, making it a more potent compound in various applications .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
7-methylquinoline-4-carboxamide |
InChI |
InChI=1S/C11H10N2O/c1-7-2-3-8-9(11(12)14)4-5-13-10(8)6-7/h2-6H,1H3,(H2,12,14) |
InChI Key |
RMPFJSDSKTWAAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=CC(=C2C=C1)C(=O)N |
Origin of Product |
United States |
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